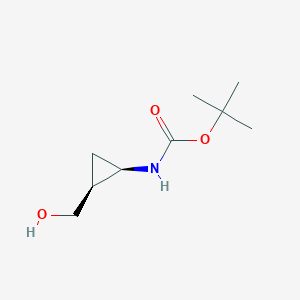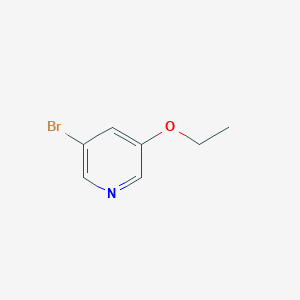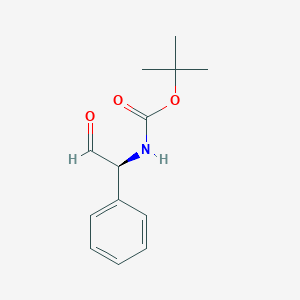
(R)-(4-Chlorphenyl)(phenyl)methanamin
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to (R)-(4-Chlorophenyl)(phenyl)methanamine often involves complex organic reactions. For instance, the synthesis of closely related compounds involves the use of 1,3-dipolar cycloaddition reactions, indicating a method that could potentially apply to (R)-(4-Chlorophenyl)(phenyl)methanamine as well. These reactions are crucial for creating specific molecular frameworks with high precision (Younas, Abdelilah, & Anouar, 2014).
Molecular Structure Analysis
Molecular structure and spectroscopic data can be obtained through DFT (Density Functional Theory) calculations, which provide insights into the geometry, vibrational spectra, and potential energy distribution of the molecular vibrations. These calculations can reveal important molecular parameters such as bond lengths and angles, essential for understanding the structural features of (R)-(4-Chlorophenyl)(phenyl)methanamine (Viji, Balachandran, Babiyana, Narayana, & Saliyan, 2020).
Chemical Reactions and Properties
Chemical properties of related compounds suggest that (R)-(4-Chlorophenyl)(phenyl)methanamine might participate in various organic reactions, contributing to its versatility in synthesis. For example, the use of (N-isocyanimino) triphenylphosphorane as an efficient reagent for the preparation of derivatives through in-situ generation of densely functionalized iminophosphoranes shows the potential reactivity of compounds with similar structural frameworks (Ramazani, Rezaei, & Ahmadi, 2012).
Physical Properties Analysis
The analysis of physical properties such as solubility and crystallization behavior can be crucial for the application of (R)-(4-Chlorophenyl)(phenyl)methanamine in various fields. Crystal structure and Hirshfeld surface analysis provide detailed insights into the molecular packing, intermolecular interactions, and overall stability of the compound (Aydın, Akkurt, Turanlı, Banoglu, & Ozcelik, 2021).
Chemical Properties Analysis
Investigations into the chemical properties, including reactivity and stability under different conditions, are fundamental for understanding the potential applications of (R)-(4-Chlorophenyl)(phenyl)methanamine. Studies on related compounds, involving quantum chemical, topological, and molecular docking analyses, provide a comprehensive understanding of the molecular behavior, which is indicative of the chemical properties that (R)-(4-Chlorophenyl)(phenyl)methanamine might exhibit (Sivakumar, Revathi, Balachandran, Narayana, Salian, Shanmugapriya, & Vanasundari, 2021).
Wissenschaftliche Forschungsanwendungen
Synthetisches Zwischenprodukt
„(R)-(4-Chlorphenyl)(phenyl)methanamin“ könnte als synthetisches Zwischenprodukt bei der Herstellung anderer komplexer Moleküle verwendet werden. Beispielsweise wird eine ähnliche Verbindung, „(R)-(4-Bromphenyl)(phenyl)methanamin“, als synthetisches Zwischenprodukt verwendet .
Herstellung von δ-Opioid-Rezeptor-Liganden
Diese Verbindung könnte möglicherweise bei der Synthese von δ-Opioid-Rezeptor-Liganden verwendet werden. Diese Liganden haben ein großes Potenzial in der Schmerztherapie und der Behandlung von Stimmungsstörungen .
Antifungalmittel
Es besteht das Potenzial, dass diese Verbindung bei der Synthese von Antimykotika verwendet werden kann. Dies basiert auf der Verwendung ähnlicher Verbindungen bei der Herstellung solcher Mittel .
Bioisoster in der Wirkstoffentwicklung
Die Phenylgruppe in „this compound“ könnte möglicherweise als Bioisoster in der Wirkstoffentwicklung verwendet werden. Bioisostere werden verwendet, um Medikamente mit verbesserten Eigenschaften zu schaffen, wie z. B. verbesserte Löslichkeit oder Lipophilie .
Safety and Hazards
The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes if in eyes (P305+P351+P338) .
Wirkmechanismus
Target of Action
Similar compounds such as methenamine are known to act as urinary tract antiseptics and antibacterial drugs . They are used for the prophylaxis and treatment of frequently recurring urinary tract infections .
Mode of Action
Formaldehyde is considered to be highly bactericidal .
Biochemical Pathways
Amines, in general, undergo reversible salt formation under acidic conditions . This reaction is common with 3º-amines, and the salts are usually soluble in water .
Pharmacokinetics
Pharmacokinetic data can be analyzed using various computational tools and models . These tools can help in understanding the drug’s bioavailability, its distribution within the body, how it is metabolized, and how it is excreted from the body.
Result of Action
The reaction of amines with nitrous acid can lead to the formation of unstable intermediates, which decompose in solution to yield various products .
Action Environment
The action, efficacy, and stability of ®-(4-Chlorophenyl)(phenyl)methanamine can be influenced by various environmental factors. For instance, the pH of the environment can affect the mode of action of amines .
Eigenschaften
IUPAC Name |
(R)-(4-chlorophenyl)-phenylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN/c14-12-8-6-11(7-9-12)13(15)10-4-2-1-3-5-10/h1-9,13H,15H2/t13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAFODXGEQUOEKN-CYBMUJFWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H](C2=CC=C(C=C2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(Z)-Prop-1-enyl]-1-pyridin-3-ylmethanimine](/img/structure/B63755.png)





![4-Methyl-2,3-dihydropyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B63771.png)
![9,9-Bis[4-(2-acryloyloxyethoxy)phenyl]fluorene](/img/structure/B63772.png)



![Imidazo[1,2-b]pyridazine-2-carboxylic acid](/img/structure/B63782.png)
